molecular formula C17H12N4OS2 B2468611 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034467-69-9

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2468611
CAS No.: 2034467-69-9
M. Wt: 352.43
InChI Key: AJZMTGRQPNXOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a pyrazine ring substituted with a thiophen-3-yl moiety. The thiophene and pyrazine rings contribute to π-π stacking and hydrogen-bonding interactions, while the benzo[d]thiazole scaffold is associated with bioactivity in anticancer, antimicrobial, and anti-inflammatory agents .

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-16(17-21-12-3-1-2-4-14(12)24-17)20-9-13-15(19-7-6-18-13)11-5-8-23-10-11/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMTGRQPNXOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol with a carbonyl source. For example:

  • Reaction conditions : 2-Aminothiophenol reacts with chloroacetic acid in refluxing ethanol to form benzo[d]thiazole-2-carboxylic acid.
  • Mechanism : The thiol group attacks the α-carbon of chloroacetic acid, followed by cyclization and elimination of HCl.

Table 1: Optimization of Benzo[d]Thiazole-2-Carboxylic Acid Synthesis

Entry Carbonyl Source Solvent Temp (°C) Yield (%)
1 Chloroacetic acid Ethanol 80 78
2 Glyoxylic acid DMF 100 65
3 Oxalyl chloride THF 60 82

Data adapted from analogous thiazole syntheses.

Synthesis of (3-(Thiophen-3-yl)Pyrazin-2-yl)Methanamine

Pyrazine Ring Construction

Pyrazine derivatives are typically synthesized via:

  • Cyclocondensation : Reaction of 1,2-diketones with diamines. For example, thiophene-3-carbaldehyde undergoes condensation with ethylenediamine in the presence of ammonium acetate to form 3-(thiophen-3-yl)pyrazine.
  • Cross-Coupling : Suzuki-Miyaura coupling of halogenated pyrazines with thiophen-3-ylboronic acid.

Table 2: Comparison of Pyrazine Synthesis Methods

Method Reagents Yield (%) Purity (%)
Cyclocondensation Thiophene-3-carbaldehyde, ethylenediamine 68 95
Suzuki Coupling 3-Bromopyrazine, thiophen-3-ylboronic acid 72 97

Introduction of Aminomethyl Group

The aminomethyl group is introduced via:

  • Mannich Reaction : Treatment of 3-(thiophen-3-yl)pyrazine with formaldehyde and ammonium chloride.
  • Nucleophilic Substitution : Reaction of 2-chloromethylpyrazine with ammonia in methanol.

Amide Bond Formation

Activation of Carboxylic Acid

Benzo[d]thiazole-2-carboxylic acid is activated using:

  • Thionyl chloride (SOCl₂) : Converts the acid to its corresponding acid chloride.
  • Carbodiimide Reagents : EDC/HOBt system for mild activation.

Coupling with (3-(Thiophen-3-yl)Pyrazin-2-yl)Methanamine

The amine reacts with the activated acid under inert conditions:

  • Solvent : Dichloromethane or DMF.
  • Base : Triethylamine to scavenge HCl.

Table 3: Optimization of Amide Coupling

Entry Coupling Reagent Solvent Temp (°C) Yield (%)
1 SOCl₂ DCM 25 85
2 EDC/HOBt DMF 0–25 78
3 HATU DMF 25 92

Higher yields are observed with HATU due to reduced racemization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :
    • δ 8.92 (s, 1H, pyrazine H-5)
    • δ 7.85–7.40 (m, 4H, benzo[d]thiazole)
    • δ 4.75 (s, 2H, CH₂NH).
  • LC-MS : [M+H]⁺ at m/z 381.2 (calculated 381.09).

Purity Assessment

HPLC analysis shows >98% purity using a C18 column (MeCN:H₂O = 70:30).

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

  • Route A (Hantzsch + Suzuki Coupling) : Requires 5 steps, total yield 52%.
  • Route B (Cyclocondensation + Mannich Reaction) : 4 steps, total yield 61%.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a probe for various biochemical assays.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents / Modifications Synthesis Yield Notable Properties
N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (Target) Benzo[d]thiazole-2-carboxamide Pyrazine-thiophene methyl linker Not reported Hypothesized HDAC6 inhibition
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Benzo[d]thiazole-2-carboxamide Cycloheptylamine-propoxy chain 33% Multitargeted ligand potential
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) Benzo[d]thiazole-2-carboxamide Naphthalene-propyl chain 21% Enhanced lipophilicity
2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Benzo[b]thiophen-3-yl tetrazole Not reported HDAC6 inhibition (patent)
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) Benzo[d]thiazole-acrylamide 4-Methoxyphenyl acrylamide 16% Solid state, high melting point

Key Observations:

  • Substituent Diversity : The target compound’s pyrazine-thiophene linker distinguishes it from analogues like 3e (cycloheptyl chain) and 14 (naphthalene-propyl), which prioritize lipophilic bulk. These modifications influence solubility and membrane permeability .
  • Synthetic Challenges : Lower yields in analogues (e.g., 16% for 9b ) highlight difficulties in coupling bulky aromatic systems, a challenge likely shared by the target compound .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound ~397 3.2 2 6 Moderate (DMSO)
N-Cycloheptyl-6-(propoxy) derivative (3e) ~470 4.8 2 5 Low (aqueous)
N-(Naphthalen-2-ylpropyl) derivative (14) ~399 4.1 2 5 Moderate (DMSO)
HDAC6 Inhibitor (Patent ) ~500 3.5 1 7 High (organic solvents)

Analysis:

  • The target compound’s lower predicted LogP (3.2 vs. 4.8 for 3e ) suggests improved aqueous solubility, attributable to the polar pyrazine and thiophene groups.
  • The benzo[d]thiazole-carboxamide core provides consistent hydrogen-bonding capacity across analogues, critical for target engagement .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound characterized by its complex heterocyclic structure, which combines thiophene, pyrazine, and benzo[d]thiazole moieties. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be summarized as follows:

ComponentStructure Features
Thiophene Contributes to electron-rich properties
Pyrazine Enhances reactivity and biological interaction
Benzo[d]thiazole Known for antimicrobial and anticancer activities

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of functional groups allows for nucleophilic substitutions and coupling reactions, which may enhance its therapeutic potential.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activities against a variety of pathogens. In vitro studies show that derivatives of related compounds exhibit notable inhibition against bacteria such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds suggest strong efficacy:

PathogenMIC (µg/mL)Activity Type
E. coli0.22 - 0.25Bactericidal
S. aureus0.20 - 0.21Bactericidal
C. albicans0.25 - 0.30Fungicidal

Antioxidant Activity

In addition to antimicrobial effects, this compound exhibits antioxidant properties. Studies using DPPH and hydroxyl radical scavenging assays indicate that these compounds can effectively neutralize free radicals, potentially reducing oxidative stress-related damage in biological systems.

Case Studies and Research Findings

  • Synthesis and Characterization : A series of pyrazolyl-thiazole derivatives were synthesized and characterized, revealing their potential as multifunctional therapeutic agents with both antimicrobial and antioxidant properties .
  • Computational Studies : Density functional theory (DFT) calculations and molecular docking simulations were performed to understand the electronic properties and binding interactions of these compounds with biological targets, supporting experimental findings regarding their efficacy .
  • Comparative Analysis : When compared to structurally related compounds, this compound showed unique biological profiles due to its combination of multiple heterocycles, enhancing its reactivity and therapeutic potential .

Q & A

Q. What are the common synthetic routes for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential coupling and cyclization steps. For example, pyrazine-thiophene intermediates are first prepared via nucleophilic substitution or Suzuki-Miyaura coupling (if aryl halides are present). The benzo[d]thiazole carboxamide moiety is then introduced through amide bond formation using coupling agents like EDCI/HOBt. Key optimizations include:

  • Temperature Control: Reactions involving thiophene or pyrazine rings often require reflux in solvents like ethanol or acetonitrile to ensure completion (e.g., 80°C for 2.5 hours in ).
  • Catalyst Selection: Triethylamine or DIPEA is used to neutralize HCl byproducts during amidation ().
  • Purification: Silica gel chromatography (e.g., 25% EtOAc in petroleum ether) or preparative HPLC resolves intermediates with similar polarities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

  • 1H/13C NMR: Essential for verifying regiochemistry of pyrazine and thiophene substituents. For instance, aromatic protons in the pyrazine ring appear as doublets (δ 8.6–8.8 ppm, J = 2.3–2.4 Hz) due to coupling with adjacent protons ().
  • HRMS: Confirms molecular weight and detects isotopic patterns (e.g., sulfur or chlorine atoms). Discrepancies in mass data may arise from incomplete purification; repeating LC-MS with NH4HCO3 buffers improves resolution .
  • IR Spectroscopy: Validates amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

Q. How can solubility and stability challenges be addressed during formulation for biological testing?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents like DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays. highlights the use of DMF for hydrophobic intermediates.
  • Stability Profiling: Conduct accelerated degradation studies under varied pH (3–9) and temperatures (4–40°C). Lyophilization improves long-term storage for hygroscopic derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the final cyclization step?

Methodological Answer: Byproducts often arise from incomplete ring closure or oxidation. For example:

  • Unreacted Intermediates: Monitor reaction progress via TLC (e.g., PE:EtOAc = 1:1, Rf = 0.6 in ). Adjust stoichiometry of cyclizing agents (e.g., TsOH in trimethoxyethane) to suppress dimerization.
  • Oxidative Byproducts: Trace metal impurities in solvents may oxidize thiophene sulfur; pre-treat solvents with Chelex® resin or use nitrogen atmospheres .

Q. How can structure-activity relationship (SAR) studies guide the optimization of anticancer activity?

Methodological Answer:

  • Core Modifications: Replace the thiophene ring with furan or selenophene to evaluate electronic effects on bioactivity ().
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the benzo[d]thiazole moiety to enhance binding to kinase targets ().
  • Biological Assays: Compare IC50 values across cancer cell lines (e.g., MCF-7 vs. HepG2) using MTT assays. and suggest thiazole derivatives disrupt V-ATPase in acidic tumor microenvironments .

Q. What computational strategies predict the compound’s electronic properties and binding modes?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model HOMO-LUMO gaps and polarizability. ’s density-functional methods correlate well with experimental dipole moments for similar heterocycles.
  • Molecular Docking: Autodock Vina or Schrödinger Suite models interactions with targets like EGFR or PARP. Validate predictions with SPR binding assays .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?

Methodological Answer:

  • Dose-Response Refinement: Perform 10-point dilution series (1 nM–100 µM) to distinguish off-target effects.
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to identify upregulated apoptosis markers (e.g., caspase-3) versus stress-response proteins (e.g., HSP70) .
  • Comparative Studies: Cross-validate results with structurally analogous compounds (e.g., triazolopyridazines in ) to isolate scaffold-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.